(2S)-2-(aminooxy)propanoic acid
Description
Historical Context and Discovery within Biological Chemistry Research
While a precise, singular "discovery" of (2S)-2-(aminooxy)propanoic acid is not prominently documented in historical scientific literature, its emergence is intrinsically linked to the broader exploration of α-aminooxy acids. The investigation into these compounds gained momentum as chemists and biologists sought to create analogues of natural amino acids to serve as specific inhibitors of enzymes. The synthesis of various aminooxy-containing compounds has been a subject of interest for their potential as pharmaceuticals and as tools for studying enzyme mechanisms. The (S)-stereoisomer, in particular, would have been synthesized and studied to understand the stereospecific requirements of enzyme active sites. Early research into compounds like L-aminooxyalanine, which shares the same stereochemistry, provided a foundation for understanding the potential applications of this compound.
Significance of α-Aminooxy Acids in Chemical Biology
The significance of α-aminooxy acids, including this compound, in chemical biology is multifaceted. Their primary utility stems from the unique reactivity of the aminooxy group, which can readily form stable oxime linkages with carbonyl compounds such as aldehydes and ketones. This bioorthogonal reaction has been widely adopted for a variety of applications:
Enzyme Inhibition: Many enzymes, particularly those that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, are susceptible to inhibition by α-aminooxy acids. The aminooxy group can react with the aldehyde group of PLP, effectively sequestering the cofactor and halting the enzymatic reaction. This has made them invaluable probes for studying the function of these enzymes.
Bioconjugation: The formation of oxime bonds provides a highly specific and stable method for ligating molecules. Researchers have utilized α-aminooxy acids to attach probes, such as fluorescent dyes or affinity tags, to proteins and other biomolecules. This has facilitated the study of protein localization, interaction, and function.
Synthesis of Novel Biomolecules: The incorporation of α-aminooxy acids into peptides and other biopolymers allows for the creation of novel structures with tailored properties. These modified biomolecules can exhibit enhanced stability, altered binding affinities, or novel functionalities.
The stereochemistry of these molecules is often crucial for their biological activity, with one enantiomer typically exhibiting significantly higher potency than the other. This stereospecificity provides a powerful tool for dissecting the three-dimensional architecture of enzyme active sites and receptor binding pockets.
Current Research Landscape and Knowledge Gaps concerning this compound
Current research continues to leverage the unique properties of this compound and its derivatives. A notable area of investigation is in the development of inhibitors for specific enzymes. For example, derivatives of 2-(aminooxy)propanoic acid have been synthesized and studied as inhibitors of auxin biosynthesis in plants by targeting enzymes like tryptophan aminotransferase. nih.gov
Despite its utility, there remain knowledge gaps in our understanding of this compound. While its inhibitory effects on certain enzymes are well-documented, a comprehensive profile of its interactions with the broader proteome is lacking. The precise molecular mechanisms underlying its specificity for certain enzymes over others are not always fully elucidated. Furthermore, the full potential of this compound in the design of novel therapeutic agents and advanced biomaterials is still being explored.
Table 1: Selected Research Applications of this compound Derivatives
| Derivative of this compound | Research Application | Key Findings |
| L-α-aminooxy-phenylpropionic acid (AOPP) | Inhibition of auxin biosynthesis | Targets TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1). nih.gov |
| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid | Inhibition of auxin biosynthesis | Shows specificity for TAA1 over other enzymes like phenylalanine ammonia-lyase. nih.gov |
Scope and Objectives of Research on this compound
The overarching scope of research on this compound is to harness its unique chemical properties to advance our understanding and manipulation of biological systems. Key objectives within this research area include:
Elucidating Enzyme Mechanisms: Utilizing this compound as a specific inhibitor to dissect the catalytic mechanisms of target enzymes, particularly those involved in amino acid metabolism.
Developing Novel Bioconjugation Strategies: Refining and expanding the use of oxime ligation with this compound for the precise and stable modification of biomolecules.
Designing Targeted Therapeutics: Synthesizing and evaluating derivatives of this compound as potential drug candidates that can selectively inhibit enzymes implicated in disease.
Creating Advanced Biomaterials: Incorporating this compound into polymers and other materials to create novel functionalities for applications in biotechnology and medicine.
Future research will likely focus on expanding the library of derivatives of this compound to fine-tune their specificity and potency. Additionally, the application of this compound in more complex biological systems, such as living cells and whole organisms, will continue to be a major frontier in its scientific journey.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
(2S)-2-aminooxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c1-2(7-4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
AHIBSEICBQMMDB-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)ON |
Canonical SMILES |
CC(C(=O)O)ON |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Aminooxy Propanoic Acid and Its Analogs
Enantioselective Synthesis Strategies for (2S)-2-(aminooxy)propanoic acid
The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, each with its own merits and challenges. These strategies primarily include leveraging the natural chirality of readily available starting materials, employing chiral catalysts to induce stereoselectivity, and the stereoselective manipulation of existing chiral centers.
Chiral Pool Approaches
Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials to impart chirality to the target molecule. nih.gov For the synthesis of this compound, the most logical and readily available chiral precursor is the proteinogenic amino acid, (S)-alanine.
A hypothetical, yet chemically sound, synthetic pathway commencing from (S)-alanine would involve the diazotization of the α-amino group to yield the corresponding α-hydroxy acid, (S)-2-hydroxypropanoic acid (S-lactic acid), with retention of configuration. This transformation is a well-established method for converting α-amino acids to α-hydroxy acids. researchgate.netgoogle.com Following the formation of (S)-lactic acid, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a protected hydroxylamine (B1172632) derivative, for instance, N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, would introduce the aminooxy moiety. The choice of nucleophile and reaction conditions is critical to ensure an SN2 reaction mechanism, which would proceed with inversion of configuration at the chiral center, yielding the (R)-enantiomer. To obtain the desired (S)-enantiomer, a double inversion strategy or a reaction that proceeds with retention of stereochemistry would be necessary.
Alternatively, a Mitsunobu reaction on a protected form of (S)-lactic acid, such as its methyl or ethyl ester, with an appropriate N-hydroxy compound could be employed. The Mitsunobu reaction typically proceeds with inversion of configuration, thus providing a direct route to the (R)-enantiomer. To achieve the (S)-configuration, one might start with (R)-lactic acid, which is also commercially available, albeit generally more expensive.
Table 1: Hypothetical Chiral Pool Synthesis of this compound from (S)-Alanine
| Step | Reaction | Key Reagents | Expected Stereochemical Outcome |
| 1 | Diazotization | NaNO₂, H₂SO₄ | Retention of (S)-configuration |
| 2 | Esterification | CH₃OH, H⁺ | (S)-configuration retained |
| 3 | Sulfonylation | TsCl, Pyridine | (S)-configuration retained |
| 4 | Nucleophilic Substitution | N-Hydroxyphthalimide, K₂CO₃ | Inversion to (R)-configuration |
| 5 | Deprotection | Hydrazine | (R)-2-(aminooxy)propanoic acid |
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of the desired stereocenter from an achiral precursor with the aid of a chiral catalyst. A highly relevant approach for the synthesis of α-aminooxy carbonyl compounds is the enantioselective nitroso aldol (B89426) reaction.
Research has demonstrated the successful use of (R)-BINAP-silver complexes as catalysts for the highly enantioselective and O-selective nitroso aldol reaction of tin enolates with nitrosobenzene (B162901). nih.gov This methodology affords α-aminooxy ketones with high enantiomeric excess (up to 97% ee) and excellent regioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of this compound precursors. For example, the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a propanoate ester with nitrosobenzene in the presence of a suitable chiral Lewis acid catalyst could directly generate the α-aminooxy ester with high enantioselectivity. Subsequent hydrolysis of the ester and reduction of the N-phenyl group would yield the target compound.
Another promising catalytic approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). These complexes have been successfully employed in the asymmetric synthesis of various tailor-made amino acids. nih.gov By analogy, a chiral Ni(II) complex could be used to control the stereoselective introduction of an oxygen-containing nucleophile at the α-position of a propanoic acid derivative.
Table 2: Representative Enantioselective Catalytic Reactions for the Synthesis of Chiral α-Aminooxy and α-Hydroxy Compounds
| Catalyst | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINAP-AgOTf | Tin enolate of acetophenone | α-Aminooxy ketone | 95 | 96 | nih.gov |
| (R)-BINAP-AgClO₄ | Tin enolate of cyclohexanone | α-Aminooxy ketone | 99 | 97 | nih.gov |
| Chiral Ni(II) Complex | Alanine Schiff base | α,α-Disubstituted amino acid | 70 | 98 | nih.gov |
| L-Proline | α-Ketophosphonate | Tertiary α-hydroxyphosphonate | >99 | 97 | nih.gov |
Stereoselective Functionalization Techniques
Stereoselective functionalization involves the modification of a molecule that already contains a chiral center, with the reaction proceeding in a way that is controlled by the existing stereochemistry. This can involve either the preservation or the inversion of the chiral center.
A key strategy in this context is the stereoselective conversion of α-hydroxy acids, which are readily available in enantiopure form. As mentioned in the chiral pool section, a nucleophilic substitution on a derivative of (S)-lactic acid is a viable route. To achieve the desired (S)-configuration of the final product, a reaction that proceeds with retention of configuration would be ideal. While SN2 reactions typically proceed with inversion, certain conditions and neighboring group participation can lead to retention.
Another powerful technique is the use of photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. researchgate.netresearchgate.netnih.gov These methods often involve the addition of a radical to a chiral imine derivative. A similar approach could be developed where a chiral precursor is functionalized with an aminooxy-containing radical under the control of a photocatalyst.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships in drug development and for creating diverse molecular probes. Modifications can be made at the carboxyl group or the aminooxy moiety.
Modifications of the Carboxyl Group
The carboxyl group of this compound, with the aminooxy group appropriately protected (e.g., as a Boc derivative), can be converted into a variety of other functional groups. Standard peptide coupling conditions can be used to form amides. For instance, activation of the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI), followed by reaction with a primary or secondary amine, would yield the corresponding amide. organic-chemistry.org
Ester derivatives can be readily prepared through Fischer esterification by reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. More sophisticated methods, such as those employing alkali metal amidoboranes, have been shown to efficiently convert esters to amides under mild, catalyst-free conditions.
Table 3: Common Transformations of the Carboxyl Group
| Starting Material | Target Functional Group | Key Reagents | Reference |
| Carboxylic Acid | Amide | EDC, HOBt, Amine | |
| Carboxylic Acid | Ester | Alcohol, H⁺ (catalytic) | |
| Ester | Amide | NaNH₂BH₃ | |
| Carboxylic Acid | N-Boc Amine (via Curtius) | DPPA, t-BuOH |
Variations at the Aminooxy Moiety
The aminooxy group offers a rich platform for derivatization. After deprotection of a suitable precursor, the free aminooxy group can be N-alkylated or N-acylated. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can be used to introduce N-alkyl substituents. Acylation can be achieved using acyl chlorides or anhydrides under basic conditions.
Furthermore, the aminooxy group can be incorporated into more complex heterocyclic systems. The synthesis of D-cycloserine, a cyclic analog of D-alanine containing an isoxazolidinone ring, from D-serine highlights the possibility of forming cyclic structures involving the aminooxy functionality. google.com Similar cyclization strategies could be applied to derivatives of this compound to generate novel heterocyclic scaffolds. The synthesis of various N-substituted amino acids is also well-documented and these methods can often be adapted for the aminooxy analogs.
Substitutions on the Propanoic Acid Backbone
Introducing substituents onto the propanoic acid backbone of this compound allows for the systematic modification of its physicochemical and biological properties. A variety of synthetic methods can be employed to achieve this, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
One effective strategy for generating β-substituted analogs involves the use of chiral precursors that guide the stereoselective introduction of substituents. For instance, a general approach for the diastereoselective synthesis of optically pure β-hydroxy-α-amino acids can be adapted for aminooxy analogs. This method utilizes an optically active serine-derived aldehyde equivalent. The addition of a Grignard reagent to this aldehyde equivalent can produce a β-hydroxy adduct with high diastereoselectivity. Subsequent chemical manipulation of the hydroxyl group would yield the desired β-substituted this compound analog. By varying the Grignard reagent, a wide range of alkyl and aryl substituents can be introduced at the β-position.
Another powerful technique for backbone functionalization is C(sp³)–H activation. This modern synthetic strategy allows for the direct arylation of the propanoic acid backbone. For example, a palladium-catalyzed C(sp³)–H activation approach has been successfully employed for the stereoselective synthesis of proline analogs. nih.gov A similar strategy could be envisioned for this compound derivatives, where a directing group guides the metal catalyst to a specific C-H bond on the backbone for subsequent coupling with an aryl partner. This method offers a highly efficient and atom-economical route to novel analogs.
The synthesis of β,β-disubstituted analogs presents a greater synthetic challenge but can be achieved through sequential additions. Following the initial Grignard addition to a serine-derived aldehyde equivalent to create a β-hydroxy, β-alkyl intermediate, oxidation of the newly formed secondary alcohol to a ketone provides a handle for a second Grignard addition. This two-step sequence allows for the introduction of two distinct substituents at the β-position with good stereocontrol. uq.edu.au
Furthermore, tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) has been shown to be a highly diastereoselective method for preparing N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. mdpi.com This approach could potentially be adapted for the synthesis of this compound analogs bearing an aroyl group at the β-position.
The table below summarizes various substitution patterns on the propanoic acid backbone and the corresponding synthetic strategies that could be applied for the synthesis of this compound analogs.
| Substitution Pattern | Synthetic Strategy | Key Features | Potential Substituents |
| β-Alkyl/Aryl | Grignard addition to a chiral aldehyde equivalent | High diastereoselectivity | Methyl, Ethyl, Propyl, Phenyl, Naphthyl |
| β-Aryl | Palladium-catalyzed C(sp³)–H activation | High efficiency and atom economy | Substituted phenyls, Heteroaryls |
| β,β-Dialkyl/Diaryl | Sequential Grignard additions and oxidation | Access to highly substituted analogs | Combinations of various alkyl and aryl groups |
| β-Aroyl | Aza-Michael addition with CIDT | High diastereoselectivity | Phenylcarbonyl, Thienylcarbonyl |
Scalable Synthetic Routes for Research Applications
The translation of novel this compound analogs from discovery to broader research applications necessitates the development of scalable synthetic routes. A key consideration for scalability is the transition from traditional batch chemistry to more efficient continuous-flow processes.
Flow technology offers significant advantages for the large-scale synthesis of chiral molecules. A notable example is the metallaphotoredox-catalyzed synthesis of enantiopure unnatural amino acids. nih.gov In a reported procedure, a reaction mixture was pumped through a reactor coil under irradiation, allowing for a multigram-scale synthesis with high yield and enantioretention. nih.gov This approach, which can be tolerant of a wide range of functional groups, is highly amenable to the scalable production of this compound and its analogs for research purposes. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor often leads to improved yields, selectivity, and safety compared to batch processes.
For specific complex analogs, dedicated scalable methods have been developed. For instance, a method for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, an analog of leucine, has been reported. documentsdelivered.com This process utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. The subsequent disassembly of the complex allows for the recovery of the chiral auxiliary and the desired product. documentsdelivered.com Such strategies, focusing on the use of recyclable reagents and auxiliaries, are crucial for developing cost-effective and sustainable scalable syntheses.
The development of scalable routes often involves a multi-step process that is optimized for efficiency and throughput. Key steps in a potential scalable synthesis of a this compound analog might include:
Efficient formation of a key chiral intermediate: This could involve an asymmetric catalytic reaction or the use of a chiral pool starting material.
Introduction of the desired backbone substituent: This step would employ a robust and high-yielding reaction, such as a C-C bond-forming reaction.
Installation of the aminooxy group: This would likely occur at a late stage of the synthesis.
Purification: Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
The table below outlines key considerations and potential solutions for developing scalable synthetic routes for this compound and its analogs.
| Consideration | Potential Solution | Advantages |
| Process Efficiency | Continuous-flow chemistry | Improved heat and mass transfer, better reaction control, enhanced safety |
| Reagent Cost | Use of recyclable chiral auxiliaries or catalysts | Reduced waste, lower overall cost |
| Stereocontrol | Asymmetric catalysis, resolution, or use of chiral pool | High enantiopurity of the final product |
| Purification | Crystallization-induced diastereomer transformation, preparative chromatography | High purity on a large scale |
| Throughput | Optimization of reaction conditions for shorter reaction times | Increased productivity |
By focusing on these advanced synthetic methodologies, researchers can access a wide array of this compound analogs with diverse substitutions on the propanoic acid backbone and develop scalable routes to produce these valuable compounds for further investigation.
Elucidation of Biochemical Mechanisms and Biological Activities of 2s 2 Aminooxy Propanoic Acid
Enzyme Inhibition Kinetics and Mechanisms
The aminooxy functionality of (2S)-2-(aminooxy)propanoic acid suggests a potential for interaction with enzymes, particularly those that utilize a pyridoxal-5'-phosphate (PLP) cofactor. These enzymes are involved in a wide array of metabolic processes, primarily amino acid transformations. The aminooxy group can react with the aldehyde group of PLP, leading to enzyme inhibition.
Reversible and Irreversible Inhibition Studies
The nature of enzyme inhibition by this compound can be either reversible or irreversible, largely dependent on the specific enzyme and the stability of the adduct formed. In the case of PLP-dependent enzymes, the initial formation of a Schiff base-like linkage between the aminooxy group and the PLP cofactor can be a reversible process. However, this initial adduct can undergo further reactions to form a more stable, essentially irreversible covalent bond, leading to time-dependent inactivation of the enzyme.
Studies on analogous compounds, such as D-cycloserine, provide insight into these mechanisms. D-cycloserine is known to act as an inhibitor of alanine (B10760859) racemase, a PLP-dependent enzyme crucial for bacterial cell wall synthesis. While initially considered an irreversible inhibitor, recent research has shown that the inhibition of some alanine racemases by D-cycloserine can be reversible. aklectures.comyoutube.com This is due to the hydrolysis of the initial adduct, allowing for the potential reactivation of the enzyme. aklectures.com This suggests that the interaction of this compound with PLP-dependent enzymes could also exhibit characteristics of both reversible and irreversible inhibition.
Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis
The mode of enzyme inhibition describes how the inhibitor interacts with the enzyme and its substrate.
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The inhibitor and substrate are in direct competition for the same binding site.
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex.
Research has demonstrated that at high concentrations, this compound (D-serine) can act as a competitive inhibitor at the glutamate (B1630785) binding site of the GluN2A subunit of the NMDA receptor. nih.gov Electrophysiology experiments have confirmed that D-serine can compete with glutamate, thereby inhibiting the channel's activity. nih.gov While the NMDA receptor is an ion channel and not a classical enzyme, this finding illustrates the potential for this compound to act as a competitive inhibitor by binding to the active site of a protein.
For PLP-dependent enzymes, if this compound binds to the active site and reacts with the PLP cofactor, it would be classified as a competitive inhibitor, as it prevents the natural amino acid substrate from binding and reacting.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. For competitive inhibition, Ki represents the dissociation constant of the enzyme-inhibitor complex.
Table 1: Inhibition Constants (Ki) for D-cycloserine
| Enzyme | Inhibitor | Type of Inhibition | Ki (M) |
|---|
This table presents data for the structural analog D-cycloserine to provide context for the potential inhibitory activity of this compound.
Covalent and Non-Covalent Interactions with Biological Macromolecules
The chemical structure of this compound allows for both non-covalent and covalent interactions with biological macromolecules.
Characterization of Covalent Adducts
The primary mechanism for the formation of covalent adducts by this compound involves its reaction with carbonyl groups, most notably the aldehyde group of the pyridoxal-5'-phosphate (PLP) cofactor in PLP-dependent enzymes. The nucleophilic aminooxy group attacks the electrophilic aldehyde carbon, forming a stable oxime linkage.
This type of covalent adduct formation has been extensively studied for the structural analog D-cycloserine with alanine racemase. X-ray crystallography has revealed the formation of a covalent adduct between D-cycloserine and the PLP cofactor within the enzyme's active site. aklectures.com This adduct effectively inactivates the enzyme by blocking the site of catalysis. It is highly probable that this compound would form a similar covalent adduct with the PLP cofactor of susceptible enzymes.
Binding Site Analysis through Biophysical Techniques
Various biophysical techniques can be employed to study the binding of this compound to biological macromolecules.
X-ray Crystallography: This technique can provide high-resolution structural information about the binding site and the nature of the interactions between the ligand and the protein. For instance, crystallographic studies of D-cycloserine bound to alanine racemase have elucidated the precise orientation of the inhibitor and the covalent linkage to the PLP cofactor. aklectures.com
UV-Visible Spectroscopy: The formation of the Schiff base and subsequent adducts between aminooxy compounds and PLP can be monitored by changes in the UV-visible spectrum. The PLP cofactor in enzymes typically has a characteristic absorbance peak, which shifts upon reaction with an inhibitor like this compound.
Mass Spectrometry: This technique can be used to confirm the formation of covalent adducts by detecting the mass increase of the enzyme or a peptide fragment corresponding to the addition of the inhibitor molecule.
Molecular Modeling and Simulation: Computational approaches can complement experimental data by providing insights into the binding modes and energetics of the interaction between this compound and its target proteins. nih.gov
These techniques, primarily applied to structural analogs, strongly support a model where this compound can bind to the active site of PLP-dependent enzymes and form covalent adducts, leading to inhibition.
Modulation of Specific Metabolic Pathways by this compound
The primary mechanism through which this compound exerts its biological effects is by interfering with enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. PLP is a crucial coenzyme for a vast array of enzymes, particularly those involved in amino acid metabolism.
Impact on Amino Acid Metabolism
This compound and its derivatives are recognized as inhibitors of several PLP-dependent enzymes that play central roles in the biosynthesis and catabolism of amino acids. The aminooxy group of the molecule is highly reactive towards the aldehyde group of PLP, forming a stable oxime adduct. This effectively sequesters the coenzyme, rendering the enzyme inactive.
One of the key targets of aminooxy compounds is the family of aminotransferases (also known as transaminases). These enzymes are responsible for the transfer of amino groups between amino acids and α-keto acids, a fundamental process in the synthesis and degradation of amino acids. For instance, a derivative of this compound, L-α-aminooxy-phenylpropionic acid (AOPP), has been shown to be a potent inhibitor of tryptophan aminotransferase in plants. nih.gov This enzyme is critical for the biosynthesis of the plant hormone auxin (indole-3-acetic acid), and its inhibition by AOPP leads to auxin-deficient phenotypes. nih.gov The essentiality of the aminooxy and carboxy groups for this inhibitory activity has been demonstrated, with docking simulations indicating that the inhibitory potency correlates with the binding energy of the compound to the enzyme. nih.gov
While much of the specific research has been conducted on derivatives, the fundamental mechanism of PLP inactivation by the aminooxy moiety strongly suggests that this compound itself would exhibit broad inhibitory activity against a range of aminotransferases, thereby impacting the metabolism of numerous amino acids. This can lead to a dysregulation of amino acid homeostasis within a biological system.
| Enzyme Family | General Function | Role of PLP |
| Aminotransferases | Transfer of amino groups | Covalently bound to the enzyme, accepts the amino group from the substrate amino acid to form pyridoxamine-5'-phosphate (PMP), which then donates the amino group to the α-keto acid substrate. |
| Decarboxylases | Removal of a carboxyl group from an amino acid | Stabilizes the carbanionic intermediate formed during decarboxylation. |
| Racemases | Interconversion of D- and L-amino acids | Facilitates the removal and re-addition of the α-proton, allowing for inversion of stereochemistry. |
Interference with Other Metabolic Cycles
The impact of this compound is not confined to amino acid metabolism. Given the central role of PLP in various metabolic pathways, its sequestration can have far-reaching consequences. For example, PLP is a cofactor for glycogen phosphorylase , the enzyme responsible for the breakdown of glycogen. Inhibition of this enzyme could potentially interfere with carbohydrate metabolism and energy production.
Cellular and Subcellular Localization Studies (In Vitro Models)
The biological activity of this compound is contingent upon its ability to enter cells and reach its intracellular targets. As an amino acid analogue, it is plausible that it utilizes existing amino acid transport systems to cross the plasma membrane. Cells possess a variety of amino acid transporters with overlapping specificities, which could potentially mediate the uptake of this compound.
However, to date, specific studies detailing the cellular uptake, distribution, and subcellular localization of this compound in in vitro models are not available in the public domain. Investigating these aspects would be crucial to understanding its pharmacokinetics and the concentration at which it can effectively inhibit intracellular enzymes. Techniques such as radiolabeling the compound or using fluorescent derivatives could be employed in cell culture systems to track its movement and accumulation within different cellular compartments, such as the cytoplasm and mitochondria, where key metabolic pathways are located.
Stereochemical Specificity in Biological Interactions of this compound
Stereochemistry plays a pivotal role in the biological activity of many molecules, as enzymes and receptors are often highly specific for a particular enantiomer. In the case of 2-(aminooxy)propanoic acid, the chiral center at the second carbon gives rise to two enantiomers: this compound and (2R)-2-(aminooxy)propanoic acid.
While direct comparative studies on the biological activity of the two enantiomers of 2-(aminooxy)propanoic acid are scarce, research on related chiral compounds strongly suggests that the (2S)-isomer is likely the more biologically active form, particularly in its interaction with enzymes that process natural L-amino acids (which are in the S-configuration). For example, studies on other amino acid analogues have demonstrated a clear stereochemical preference in their interaction with enzymes and transporters.
The precise determination of the stereospecificity of this compound's inhibitory activity would require dedicated enzymatic assays comparing the potency of both the (2S) and (2R) enantiomers against a panel of PLP-dependent enzymes. Such studies would provide valuable insights into the molecular recognition of this compound by its biological targets and would be essential for the rational design of more potent and selective inhibitors.
Target Identification and Validation Research for 2s 2 Aminooxy Propanoic Acid
Proteomic Approaches for Target Deconvolution
Proteomics offers powerful tools for elucidating the molecular targets of a small molecule. These methods can identify direct binding partners and downstream protein expression changes.
Affinity Chromatography and Pull-down Assays
Affinity chromatography is a technique used to isolate and identify the binding partners of a compound of interest. In a typical workflow, (2S)-2-(aminooxy)propanoic acid would be chemically immobilized onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
A successful affinity chromatography experiment for this compound would yield a list of potential protein targets. However, a review of scientific databases reveals no specific published studies that have utilized this approach for this compound.
Quantitative Proteomics in Target Identification
Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can provide insights into how a compound affects the entire proteome of a cell or organism. These techniques would involve treating a biological system with this compound and comparing the protein abundance profiles to an untreated control. Significant changes in the levels of specific proteins can suggest potential targets or affected pathways.
Currently, there are no publicly available quantitative proteomics datasets specifically detailing the cellular response to this compound exposure.
Genetic and Genomic Strategies for Target Validation
Genetic and genomic approaches are crucial for validating the biological relevance of potential targets identified through proteomic methods.
Gene Knockout/Knockdown Studies in Model Organisms (Non-human)
To validate a putative target, researchers often utilize model organisms where the gene encoding the target protein is either deleted (knockout) or its expression is reduced (knockdown). If the phenotype of the genetically modified organism mimics the effect of treatment with this compound, it provides strong evidence for the target's role in the compound's mechanism of action. Conversely, if the organism lacking the target protein shows resistance to the compound, this also validates the target.
Specific gene knockout or knockdown studies in model organisms to validate the targets of this compound have not been reported in the available literature.
Transcriptomic and Metabolomic Profiling following this compound Exposure
Transcriptomics (e.g., RNA-sequencing) and metabolomics (e.g., mass spectrometry-based metabolite profiling) are powerful hypothesis-generating tools. Analyzing the changes in gene expression and metabolite levels after exposure to this compound can reveal the cellular pathways that are perturbed by the compound, thereby suggesting its molecular targets.
While these are standard techniques in chemical biology, specific transcriptomic or metabolomic profiles for this compound are not found in public research databases.
In Vitro Enzymatic Assays for Target Confirmation
Once a putative protein target, particularly an enzyme, has been identified and genetically validated, in vitro enzymatic assays are essential for direct confirmation. These assays involve purifying the target enzyme and measuring its activity in the presence and absence of this compound. A dose-dependent inhibition of the enzyme's activity by the compound would provide definitive evidence of a direct interaction.
Structural Biology of this compound-Target Interactions
The elucidation of the three-dimensional structures of small molecule inhibitors in complex with their protein targets is paramount for understanding their mechanism of action and for facilitating structure-based drug design. For inhibitors like this compound, which targets amino acid metabolizing enzymes, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into the atomic-level details of their interactions.
Crystallographic Studies of Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a protein-inhibitor complex. This information can reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon inhibitor binding.
While specific crystallographic data for this compound bound to its target enzymes, such as tryptophan aminotransferase, are not widely available in public databases, studies on related aminooxy inhibitors in complex with similar aminotransferases provide a framework for understanding these interactions. For instance, the general mechanism of inhibition for many aminooxy compounds involves the formation of a stable oxime linkage with the pyridoxal-5'-phosphate (PLP) cofactor essential for the enzyme's catalytic activity.
A hypothetical binding model based on studies of similar inhibitors suggests that the carboxylate group of this compound would likely form salt bridges with conserved basic residues (e.g., Arginine or Lysine) in the active site, while the aminooxy moiety attacks the PLP cofactor. The methyl group of the propanoic acid backbone would occupy a specific sub-pocket, contributing to the inhibitor's potency and selectivity.
Table 1: Hypothetical Key Interactions in a this compound-Aminotransferase Complex
| Interacting Group of Inhibitor | Enzyme Residue/Cofactor | Type of Interaction |
| Aminooxy Group | Pyridoxal-5'-phosphate (PLP) | Covalent (Oxime bond) |
| Carboxylate Group | Conserved Arginine/Lysine | Ionic Interaction/Salt Bridge |
| Methyl Group | Hydrophobic Pocket | Van der Waals Interactions |
It is important to note that this table represents a generalized model, and the precise interactions can only be confirmed through direct crystallographic studies of the specific this compound-enzyme complex.
NMR Spectroscopy in Binding Mode Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. nih.gov Unlike crystallography, NMR does not require the formation of a well-ordered crystal and can provide dynamic information about the binding event.
Several NMR-based methods are employed to characterize the binding of small molecules like this compound to their protein targets:
Chemical Shift Perturbation (CSP): Upon binding of a ligand, the chemical environment of the protein's nuclei changes, leading to shifts in their corresponding NMR signals. By monitoring the changes in the chemical shifts of the protein's backbone amide protons and nitrogens (typically through a 2D ¹H-¹⁵N HSQC experiment), the binding site can be mapped onto the protein's structure.
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein. Protons on the protein are selectively saturated, and this saturation is transferred to the bound ligand via spin diffusion. By observing the signals of the ligand that are diminished in intensity, the binding epitope of the ligand can be determined.
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance constraints between protons on the ligand and protons on the protein that are close in space (typically < 5 Å), allowing for the determination of the ligand's bound conformation and its orientation within the binding pocket. nih.gov
While specific NMR studies detailing the binding mode of this compound to its target enzymes are not prominently featured in the scientific literature, the application of these standard techniques would be the logical next step in its preclinical characterization.
Table 2: Application of NMR Techniques to Study this compound-Target Interactions
| NMR Technique | Information Gained |
| Chemical Shift Perturbation (CSP) | Identifies the amino acid residues at the binding interface. |
| Saturation Transfer Difference (STD) | Determines the binding epitope of this compound. |
| Nuclear Overhauser Effect (NOE) | Provides distance information for modeling the 3D structure of the complex. nih.gov |
The insights gained from both crystallographic and NMR studies are complementary and crucial for a comprehensive understanding of the molecular basis of inhibition by this compound, which in turn can guide the development of next-generation inhibitors with improved properties.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2s 2 Aminooxy Propanoic Acid Derivatives
Rational Design of (2S)-2-(aminooxy)propanoic acid Analogs based on Target Information
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com This approach leverages detailed knowledge of the biological target to guide the synthesis of compounds with improved affinity, selectivity, and pharmacokinetic properties. In the context of this compound derivatives, a key target has been identified as TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), an enzyme involved in auxin biosynthesis. nih.gov
Initial studies identified L-α-aminooxy-phenylpropionic acid (AOPP) as an inhibitor of this pathway. nih.gov Subsequent research focused on synthesizing and evaluating a series of AOPP-derived compounds to establish a clear structure-activity relationship (SAR) for TAA1 inhibition. nih.gov Docking simulations have played a crucial role in this process, revealing that the inhibitory activity of these analogs correlates with their binding energy to the TAA1 enzyme. nih.gov This computational approach, combined with experimental validation, has enabled the targeted design of more potent inhibitors. nih.gov
Systematic Exploration of Functional Group Contributions to Activity
A systematic investigation into the functional groups of this compound analogs has revealed that the aminooxy and carboxy moieties are essential for their inhibitory activity against TAA1 in vitro. nih.gov The modification of other parts of the molecule has been shown to significantly impact biological activity.
For instance, the synthesis and evaluation of 14 novel compounds derived from AOPP demonstrated the importance of these core functional groups. nih.gov Further exploration of 41 additional compounds, where protective groups were added to the aminooxy and carboxy moieties to increase hydrophobicity, led to a greater reduction in endogenous auxin levels in Arabidopsis seedlings. nih.gov This suggests that while the core groups are essential for target binding, modifications that enhance properties like cell permeability can improve in vivo efficacy.
| Functional Group Modification | Impact on Activity | Supporting Evidence |
| Aminooxy and Carboxy Groups | Essential for in vitro TAA1 inhibition. | Deletion or significant alteration of these groups leads to a loss of inhibitory activity. nih.gov |
| Addition of Hydrophobic Groups | Increased in vivo efficacy. | Compounds with added protective groups to increase hydrophobicity showed a greater reduction in endogenous auxin levels. nih.gov |
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, influencing their interaction with chiral biological targets such as enzymes and receptors. In the case of amino acid derivatives, the stereochemical configuration can dramatically affect both potency and selectivity.
For example, in studies of TAN-950 A, an amino acid antibiotic, the (S)-enantiomer showed high affinity for glutamate (B1630785) receptors. nih.gov However, its (R)-enantiomer displayed increased selectivity for the N-methyl-D-aspartate (NMDA) subtype-receptor. nih.gov This selectivity was further enhanced by modifications to the amino acid moiety, with (R)-3-methyl-nor-TAN-950 A emerging as a potent and selective NMDA agonist. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in biological profiles. Similarly, in the development of amino acid ester prodrugs, the L-configuration of the amino acid is often preferred for enhanced membrane permeability. nih.gov
| Compound | Stereochemistry | Biological Activity |
| TAN-950 A | (S) | High affinity for glutamate receptors. nih.gov |
| TAN-950 A enantiomer | (R) | Increased selectivity for the NMDA subtype-receptor. nih.gov |
| (R)-3-methyl-nor-TAN-950 A | (R) | Potent and selective NMDA agonist. nih.gov |
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. drugdesign.org These descriptors can be categorized based on the dimensionality of the molecular representation from which they are derived (1D, 2D, and 3D). drugdesign.org
The goal of QSAR is to develop mathematical models that can predict the activity of novel compounds and provide insights into the structural features that drive biological responses. drugdesign.org Descriptors commonly used in these studies include electronic properties (like the electrophilicity index), thermodynamic properties (such as heat of formation), and topological indices (which describe the connectivity of the molecule). researchgate.net In the study of propionic acid derivatives, QSAR models have been developed to predict antimicrobial activity, with selected descriptors showing a strong correlation with the observed biological effects. researchgate.net
| Descriptor Type | Examples | Relevance |
| 1D Descriptors | Molecular weight, atom counts | Derived from the chemical formula. drugdesign.org |
| 2D Descriptors | Topological indices (e.g., Balban index J), connectivity indices | Derived from the 2D structure, incorporating bonding patterns. drugdesign.orgresearchgate.net |
| 3D Descriptors | Quantum mechanically computed electrophilicity index (ω), heat of formation (Hf) | Derived from the 3D conformation of the molecule. drugdesign.orgresearchgate.net |
Development of Prodrug Strategies for Enhanced Biological Delivery (Pre-clinical, Non-human focus)
Prodrug strategies are often employed to overcome limitations in the delivery of active pharmaceutical ingredients, such as poor absorption or rapid metabolism. nih.gov This approach involves chemically modifying the drug to create an inactive derivative (the prodrug) that is converted back to the active form in vivo. Amino acids are frequently used as promoieties in prodrug design due to their biocompatibility and ability to target specific transporters. nih.gov
For acyclic nucleoside phosphonates (ANPs), which can be limited by poor absorption and toxicity, amino acid-based prodrugs have shown promise. nih.gov The design of these prodrugs allows for the "fine-tuning" of pharmacokinetic properties by modifying various functional groups. nih.gov For instance, the development of an N-alkyl amide-containing tyrosine amino acid promoiety resulted in a significant increase in the enzymatic stability of the prodrug and enhanced oral bioavailability in preclinical studies. nih.gov Solubility studies have also indicated that amino acid prodrugs can increase the aqueous solubility of the parent drug. nih.gov
| Prodrug Strategy | Parent Compound | Modification | Outcome in Preclinical Models | | --- | --- | --- | | Amino Acid Ester Prodrug | Acyclic Nucleoside Phosphonates (ANPs) | Conjugation of an amino acid promoiety via a hydroxyl side chain. nih.gov | Improved oral bioavailability and enzymatic stability. nih.gov | | Dipeptide Prodrugs | (S)-HPMPC | Conjugation of a dipeptide (e.g., Ala-Ser, Val-Ser) to the phosphonate (B1237965) group. nih.gov | Increased stability and potential to target peptide transporters. nih.gov | | N-Alkyl Amide Prodrug | (S)-HPMPA | Incorporation of an N-alkyl amide in the tyrosine promoiety. nih.gov | Significantly enhanced enzymatic stability and oral uptake. nih.gov |
Advanced Analytical Methodologies for Research on 2s 2 Aminooxy Propanoic Acid
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (Research-focused)
Chromatographic methods are fundamental for isolating and quantifying (2S)-2-(aminooxy)propanoic acid from intricate biological samples such as plasma, cell lysates, or tissue homogenates, where it may be present at low concentrations alongside a multitude of endogenous molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for quantifying low-abundance small molecules in biological matrices due to its exceptional sensitivity and specificity. A typical LC-MS/MS method for metabolite profiling of this compound involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation and Derivatization: Due to its polar nature, this compound exhibits poor retention on conventional reversed-phase (RP) columns. To overcome this, derivatization is often employed. A common strategy involves reacting the carboxylic acid group with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a carbodiimide (B86325) coupling agent. This process not only improves chromatographic retention but also enhances ionization efficiency, thereby increasing sensitivity. Sample clean-up typically involves protein precipitation with a cold organic solvent (e.g., isopropanol (B130326) or acetonitrile) followed by centrifugation to remove macromolecules.
Chromatographic Separation: Separation is commonly achieved on a reversed-phase C18 column. The mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, both containing an additive such as 0.1% formic acid to ensure consistent protonation of the analyte for positive ion mode mass spectrometry.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of the derivatized analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, high-intensity product ion in the third quadrupole. This transition is highly specific to the analyte, minimizing interference from matrix components. An isotopically labeled internal standard, such as the deuterated or ¹³C-labeled analogue of this compound, would be ideal for accurate quantification.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Sample Preparation | ||
| Matrix | Cell Lysate, Plasma | Biological sample containing the analyte. |
| Clean-up | Protein Precipitation (Acetonitrile) | Removes interfering proteins. |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) / EDC | Enhances retention and ionization. |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | Separation of analyte from matrix. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of mobile phase. |
| Flow Rate | 0.4 mL/min | Controls retention time and peak shape. |
| Gradient | 10% to 50% B over 15 min | Elutes compounds of varying polarity. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated precursor ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| Precursor Ion (Q1) | m/z of derivatized [M+H]⁺ | Specific mass of the parent analyte ion. |
| Product Ion (Q3) | m/z of a stable fragment ion | Specific mass of a fragment for quantification. |
Since biological activity is often stereospecific, it is critical to assess the enantiomeric purity of this compound. Chiral chromatography is the definitive method for separating enantiomers, allowing for the quantification of the desired (S)-enantiomer and the detection of any contaminating (R)-enantiomer.
This separation is achieved using a chiral stationary phase (CSP) that creates a transient diastereomeric complex with one enantiomer, leading to differential retention times. Several types of CSPs are suitable for separating chiral acids and amino acid derivatives.
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad applicability.
Glycopeptide-based CSPs: Teicoplanin-based columns are effective for separating native amino acids and their derivatives under reversed-phase or polar ionic mode conditions. researchgate.net
Pirkle-type or Brush-type CSPs: These phases, such as those with N-(3,5-dinitrobenzoyl)-(R)-phenylglycine, can resolve enantiomers after derivatization of the analyte. researchgate.net
Zwitterionic Ion-Exchangers: Based on cinchona alkaloids, these CSPs can separate native zwitterionic molecules like amino acids.
The choice of mobile phase is dependent on the CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile with acidic or basic modifiers) or polar organic modes. nih.gov Validation of the method would confirm its ability to precisely and accurately detect small percentages (e.g., <0.1%) of the unwanted enantiomer.
Table 2: Comparison of Potential Chiral Stationary Phases for this compound
| CSP Type | Separation Principle | Typical Mobile Phase | Advantages |
|---|---|---|---|
| Polysaccharide-based | Inclusion, H-bonding, dipole-dipole | Normal or Reversed-Phase | Broad applicability, high efficiency. |
| Glycopeptide (Teicoplanin) | H-bonding, ionic, inclusion | Reversed-Phase, Polar Ionic | Excellent for native amino acids. researchgate.net |
| Pirkle-type | π-π interactions, H-bonding, dipole | Normal-Phase | High selectivity, often requires derivatization. researchgate.net |
| Zwitterionic | Ion-exchange, H-bonding | Polar Organic/Aqueous | Separates underivatized zwitterions. nih.gov |
Spectroscopic Methods for Interaction Studies
Spectroscopic techniques are invaluable for investigating the non-covalent binding of this compound to its putative protein targets. These methods can provide information on binding affinity, kinetics, and ligand-induced conformational changes in the target protein.
Fluorescence spectroscopy is a particularly powerful tool for studying binding events. nih.gov
Intrinsic Tryptophan Fluorescence Quenching: Many proteins contain tryptophan residues, which are intrinsically fluorescent. If this compound binds in proximity to a tryptophan residue, it can alter the local environment, leading to a change (often a quenching or decrease) in the fluorescence intensity or a shift in the emission maximum. nih.gov By titrating the protein with increasing concentrations of the ligand and monitoring the fluorescence change, a binding curve can be generated to determine the dissociation constant (Kd).
Fluorescence Polarization (FP): This technique is applicable when studying the interaction with a fluorescently labeled version of the ligand or in a competition format. In a competition assay, a fluorescent probe known to bind the target protein is used. nih.govacs.org This probe, when bound to the large protein, tumbles slowly and emits highly polarized light. When unlabeled this compound is added, it competes for binding, displaces the fluorescent probe, which then tumbles rapidly in solution and emits depolarized light. The decrease in polarization is proportional to the amount of displaced probe, allowing for the determination of the binding affinity of the test compound. nih.govbmglabtech.com
UV-Vis spectroscopy can also be used, although it is generally less sensitive than fluorescence. Binding of the ligand can sometimes perturb the chromophores within a protein, leading to subtle changes in its UV-Vis absorption spectrum, which can be monitored to assess the interaction.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational techniques that can provide detailed, label-free information about changes in a protein's secondary structure upon ligand binding. nih.govmt.com
FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for studying proteins in aqueous solutions. The analysis focuses on the amide I band (approx. 1600-1700 cm⁻¹), which arises primarily from C=O stretching vibrations of the peptide backbone. mdpi.com The exact frequency of this band is sensitive to the protein's secondary structure (α-helix, β-sheet, etc.). A change in the shape or position of the amide I band upon addition of this compound is direct evidence of a ligand-induced conformational change in the protein backbone. nih.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information and is less susceptible to interference from water. mt.commdpi.com It can also probe the amide I band and other vibrations within the protein. Furthermore, Raman difference spectroscopy, where the spectrum of the free protein is subtracted from the spectrum of the protein-ligand complex, can highlight subtle vibrational changes in specific amino acid side chains or the ligand itself upon binding, providing insight into the specific residues involved in the interaction. nih.gov Recent advances like thermostable Raman interaction profiling (TRIP) allow for the study of live proteins under physiologically relevant conditions.
Radiolabeling Strategies for Tracer Studies (In vitro/Ex vivo models)
Radiolabeling this compound allows it to be used as a tracer in biological experiments, enabling highly sensitive quantification of its uptake, distribution, and metabolic fate in cells and tissues. The choice of radionuclide is critical and depends on the research question.
Carbon-14 (¹⁴C): With a long half-life (5730 years), ¹⁴C is ideal for metabolic stability studies. nih.gov A ¹⁴C atom is incorporated into a metabolically stable position of the molecule's carbon skeleton. This ensures that the radiolabel remains with the core structure even if peripheral groups are metabolized. Synthesis often starts with a simple ¹⁴C-labeled precursor like Ba[¹⁴C]CO₃ or [¹⁴C]KCN. acs.orgwuxiapptec.com The resulting [¹⁴C]-(2S)-2-(aminooxy)propanoic acid can be used in in vitro cell culture experiments to measure cellular uptake and accumulation or in ex vivo tissue homogenates to identify and quantify metabolites. openmedscience.com
Tritium (B154650) (³H): Tritium's key advantage is its much higher potential specific activity compared to ¹⁴C, making it suitable for high-sensitivity applications like receptor binding assays and autoradiography where the target may be present at very low concentrations. researchgate.netnih.gov However, the stability of the tritium label must be considered, as it can be lost through metabolic oxidation or exchange. Labeling is often achieved via catalytic hydrogen-tritium exchange on a suitable precursor or by reduction of a double bond or carbonyl group with tritium gas (³H₂). researchgate.net Tritium-labeled ligands are frequently used in quantitative whole-body autoradiography (QWBA) in animal models to visualize tissue distribution. researchgate.net
In a typical in vitro tracer study, cultured cells would be incubated with the radiolabeled compound. After incubation, the cells are washed and lysed, and the amount of radioactivity in the lysate is measured using liquid scintillation counting to quantify uptake. For ex vivo studies, the radiolabeled compound is administered to an animal, and after a set time, tissues are harvested, homogenized, and analyzed for radioactivity to determine tissue distribution.
High-Throughput Screening Assays for this compound Activity
High-throughput screening (HTS) methodologies are pivotal in the discovery and characterization of bioactive molecules that modulate the targets of this compound, also known as D-cycloserine. These automated assays enable the rapid testing of extensive compound libraries to identify novel inhibitors of key enzymes, such as alanine (B10760859) racemase and D-amino acid oxidase (DAO), which are known targets or are structurally related to the targets of D-cycloserine.
A primary focus of HTS campaigns has been the identification of inhibitors for alanine racemase (Alr), an essential enzyme in bacterial cell wall synthesis. nih.govduchefa-biochemie.com The inhibition of this enzyme is a key mechanism of action for antibiotics like D-cycloserine. duchefa-biochemie.com HTS platforms have been developed to find novel, non-substrate analog inhibitors to circumvent issues of target specificity and toxicity associated with earlier generations of inhibitors. nih.govnih.gov
One widely adapted method is the coupled alanine racemase assay. nih.govplos.org This assay measures the racemization of D-alanine to L-alanine by Alr. The resulting L-alanine is then acted upon by L-alanine dehydrogenase, which uses NAD+ as a cofactor, leading to a measurable change in NADH fluorescence. nih.gov This system has been successfully miniaturized for use in 384-well plate formats, allowing for the screening of tens of thousands of compounds. nih.govplos.org
The table below outlines the optimized components for an HTS-adapted coupled alanine racemase assay. nih.gov
| Component | Concentration | Role |
| Alanine Racemase | 12 nM | Target enzyme |
| D-alanine | 2.5 mM | Substrate for Alr |
| NAD+ | 1 mM | Cofactor for coupling enzyme |
| L-alanine dehydrogenase | 0.03 units/ml | Coupling enzyme |
| Tris-Tricine Buffer (pH 8.5) | 100 mM | Assay buffer |
| This table details the optimized reaction mixture for a coupled alanine racemase high-throughput screening assay. nih.gov |
Screening campaigns utilizing such assays have led to the identification of novel classes of alanine racemase inhibitors. nih.govresearchgate.net For instance, a screen of 53,000 small molecules yielded seventeen new non-substrate inhibitors, with several demonstrating specific, dose-dependent inhibition of alanine racemase and antimicrobial activity against Mycobacterium tuberculosis. nih.gov
Another significant target for HTS assays relevant to the activity of aminooxy compounds is D-amino acid oxidase (DAO). nih.gov Cell-based HTS assays have been developed for DAO, offering an advantage over traditional cell-free assays by testing compounds in a more physiologically relevant environment. nih.gov In one such assay, Chinese hamster ovary (CHO) cells stably expressing human DAO were used. The enzyme's activity was quantified by measuring the hydrogen peroxide produced when the cells were fed with D-serine. This approach was successfully scaled to a 3456-well format to screen over a million compounds, identifying several novel, cell-permeable DAO inhibitors. nih.gov
The development of these HTS assays is critical for identifying new chemical entities that can modulate the activity of enzymes targeted by this compound. The ability to rapidly screen large and diverse chemical libraries accelerates the early stages of drug discovery and provides valuable starting points for the development of new therapeutic agents. youtube.com
The table below summarizes the results of a screening campaign for alanine racemase inhibitors. researchgate.net
| Compound | IC50 (μM) | Inhibition Type |
| Patulin | 6.6 | Not specified |
| Homogentisic acid | 17.7 | Competitive |
| Hydroquinone | 12.5 | Noncompetitive |
| This table shows the 50% inhibitory concentrations (IC50) and inhibition kinetics for novel inhibitors of Alr-2 from Aeromonas hydrophila identified through a combined experimental and computational screening method. researchgate.net |
Theoretical and Computational Chemistry Studies of 2s 2 Aminooxy Propanoic Acid
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a protein (target). In the context of (2S)-2-(aminooxy)propanoic acid, these techniques can provide insights into its potential biological targets and the nature of their interactions at an atomic level.
As an analog of D-alanine, this compound is a potential inhibitor of enzymes involved in bacterial cell wall synthesis. One such key enzyme is D-alanine:D-alanine ligase (Ddl), which is crucial for peptidoglycan biosynthesis. nih.gov Ddl catalyzes the formation of the D-alanyl-D-alanine dipeptide, an essential building block for the bacterial cell wall. nih.govnih.gov Inhibition of this enzyme disrupts cell wall construction, leading to bacterial cell death.
Molecular docking studies can be employed to predict the binding mode of this compound within the active site of Ddl. These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and amino acid residues in the enzyme's binding pocket. researchgate.net For instance, the carboxylate and aminooxy groups of the ligand are likely to form crucial hydrogen bonds with residues in the active site, mimicking the binding of the natural substrate, D-alanine.
The insights gained from these computational studies can guide the design of more potent and selective inhibitors of Ddl and other related bacterial enzymes. By understanding the specific interactions that govern binding, medicinal chemists can modify the structure of this compound to enhance its affinity and efficacy.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, these methods can elucidate its intrinsic properties that govern its chemical behavior and biological activity.
Methods such as Density Functional Theory (DFT) can be used to calculate a range of electronic properties, including:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its ability to participate in chemical reactions.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic and nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions with other molecules, such as the active site of an enzyme.
Furthermore, quantum chemical calculations can be used to model reaction mechanisms. For instance, by calculating the transition state energies, one can predict the feasibility and kinetics of a particular reaction involving this compound. This could be particularly relevant for understanding its mechanism of action as an enzyme inhibitor.
The calculated electronic properties can be correlated with experimental observations to provide a deeper understanding of the molecule's behavior. For example, the calculated pKa values can be compared with experimentally determined dissociation constants. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model can be developed based on its structure and known interactions with its target enzyme, such as D-alanine:D-alanine ligase.
The key pharmacophoric features of this compound would likely include a hydrogen bond acceptor (the carboxylate group), a hydrogen bond donor (the aminooxy group), and a hydrophobic feature (the methyl group). These features can be arranged in a specific 3D orientation that is complementary to the binding site of the target enzyme.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. nih.govnih.gov The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode of interaction with the target.
This approach offers a time- and cost-effective way to explore vast chemical space and identify novel analogs of this compound with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The identified compounds can then be synthesized and tested experimentally to validate the computational predictions.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico models)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used to predict the pharmacokinetic properties of a drug candidate. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a successful drug. nih.gov For this compound, various ADME parameters can be predicted using a range of computational models. nih.gov
Key ADME properties that can be predicted in silico include:
Absorption:
Solubility: The ability of the compound to dissolve in aqueous solutions, which is essential for absorption. researchgate.net
Intestinal Absorption: The extent to which the compound is absorbed from the gastrointestinal tract into the bloodstream. researchgate.net
Distribution:
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood plasma, which can affect its distribution and availability to reach the target site.
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the blood-brain barrier, which is important for drugs targeting the central nervous system.
Metabolism:
Cytochrome P450 (CYP) Inhibition: The potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. nih.gov
Excretion:
Clearance: The rate at which the compound is removed from the body.
A variety of computational methods are used for ADME prediction, including quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or property. nih.gov Several web-based tools and software packages are available that implement these models, such as SwissADME and pkCSM. nih.gov
The predicted ADME profile of this compound can help to identify potential liabilities early in the drug development process and guide the design of analogs with improved pharmacokinetic properties. nih.govbrieflands.com
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, understanding its conformational preferences is crucial for comprehending its interaction with biological targets.
The presence of two rotatable bonds in this compound, the C-C bond and the N-O bond, allows for a range of possible conformations. nih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy, stable conformations.
The analysis would typically involve:
Systematic or random searching of the conformational space: This is done by rotating the rotatable bonds and calculating the energy of each resulting conformation.
Geometry optimization of the identified low-energy conformations: This refines the structure of the most stable conformers.
Calculation of the relative energies of the conformers: This helps to determine the population of each conformer at a given temperature.
The results of a conformational analysis can provide valuable insights into the shape and flexibility of this compound. This information is critical for understanding how the molecule fits into the binding site of a target enzyme and can be used to rationalize its biological activity. The identified low-energy conformations can also be used as starting points for molecular docking and dynamics simulations to obtain a more accurate prediction of its binding mode.
Applications of 2s 2 Aminooxy Propanoic Acid As a Research Tool and Probe
Use in Biochemical Pathway Elucidation
The ability of (2S)-2-(aminooxy)propanoic acid and its analogues to selectively inhibit certain enzymes has made it a useful tool for dissecting complex biochemical pathways. By blocking a specific enzymatic step, researchers can observe the resulting accumulation of upstream metabolites and the depletion of downstream products, thereby clarifying the sequence of reactions in a pathway.
A notable example, though involving a closely related compound, is the study of auxin biosynthesis in plants. The analogue L-α-aminooxy-phenylpropionic acid (AOPP) was instrumental in identifying the role of tryptophan aminotransferase (TAA1) in this pathway. nih.gov By inhibiting TAA1, researchers could demonstrate its essential function in converting tryptophan to indole-3-pyruvic acid, a key step in auxin production. This approach of using a specific inhibitor allows for the functional characterization of enzymes within their native biological context.
Development of Chemical Probes based on this compound Scaffolding
The core structure of this compound serves as a valuable scaffold for the design and synthesis of more complex and potent chemical probes. The aminooxy functional group is a key pharmacophore that can be retained while modifying other parts of the molecule to enhance properties such as cell permeability, target specificity, and fluorescent labeling.
Research into inhibitors of auxin biosynthesis has demonstrated the potential of this approach. Starting with the basic aminooxy acid structure, a series of derivatives were synthesized to explore structure-activity relationships. nih.gov These studies revealed that the aminooxy and carboxyl groups are essential for inhibitory activity against TAA1. nih.gov Further modifications, such as the addition of protective groups to increase hydrophobicity, led to the development of more potent inhibitors that could effectively reduce endogenous auxin levels in plants. nih.gov This iterative process of design, synthesis, and testing is fundamental to the development of sophisticated chemical probes for studying biological processes.
Application in Enzyme Mechanism Investigations
This compound and its congeners are particularly effective as inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. PLP is a versatile cofactor essential for a wide range of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. The aminooxy group of these inhibitors reacts with the aldehyde group of PLP, forming a stable oxime adduct. This covalent modification inactivates the enzyme, allowing for detailed mechanistic studies.
The inhibition of tryptophan aminotransferase (TAA1) by aminooxy-containing compounds provides a clear example of this application. Docking simulations have shown that the inhibitory activity of these compounds correlates with their binding energy to the TAA1 active site. nih.gov This suggests a direct interaction with the enzyme's catalytic machinery. The formation of a stable complex with the PLP cofactor effectively halts the catalytic cycle, providing a static snapshot that can be studied to understand the enzyme's mechanism of action.
| Inhibitor | Target Enzyme | Mechanism of Inhibition |
| L-α-aminooxy-phenylpropionic acid (AOPP) | Tryptophan aminotransferase (TAA1) | Forms a stable oxime with the PLP cofactor |
| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP) | Tryptophan aminotransferase (TAA1) | Forms a stable oxime with the PLP cofactor |
Contribution to Understanding Stereochemical Requirements in Biological Systems
The stereochemistry of a molecule is often critical for its biological activity. Enzymes, being chiral macromolecules, typically exhibit a high degree of stereoselectivity towards their substrates and inhibitors. The use of specific stereoisomers of inhibitors, such as this compound, is crucial for probing the three-dimensional architecture of enzyme active sites and understanding the stereochemical requirements for binding and catalysis.
While direct studies on the stereospecificity of this compound are not extensively reported in the provided search results, the principles of stereochemistry are fundamental in the broader context of enzyme inhibition. For instance, in the development of drugs targeting enzymes, it is common to find that one enantiomer is significantly more active than the other. This differential activity provides valuable information about the spatial arrangement of functional groups within the enzyme's active site that are necessary for recognition and interaction. The synthesis and evaluation of both the (2S) and (2R) enantiomers of aminooxypropanoic acid derivatives would be a logical step in any comprehensive study to fully characterize their interaction with a target enzyme and to design more potent and selective inhibitors.
Future Research Directions and Unexplored Avenues for 2s 2 Aminooxy Propanoic Acid
Exploration of Novel Biological Targets
While (2S)-2-(aminooxy)propanoic acid and its analogs, such as L-α-aminooxy-phenylpropionic acid (AOPP), are recognized inhibitors of auxin biosynthesis through the targeting of tryptophan aminotransferases like TAA1 in plants, the full spectrum of their biological targets remains an area ripe for exploration. nih.govoup.com The primary mechanism involves the inhibition of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, a large and diverse group of proteins crucial for various metabolic pathways. oup.com Future research should systematically screen for other aminotransferases or PLP-dependent enzymes that are sensitive to inhibition by this compound. This could reveal unexpected regulatory nodes in plant, microbial, or even animal systems.
Derivatives of aminooxypropanoic acid have been shown to be essential for the inhibition of TAA1 in vitro, with both the aminooxy and carboxy groups playing a critical role. nih.gov Docking simulations have suggested that the inhibitory activity of these compounds correlates with their binding energy to the target enzyme. nih.gov Expanding these in silico screening efforts to a wider range of enzyme structures could predict novel interactions. Subsequent in vitro and in vivo validation would be necessary to confirm these predictions and understand their physiological relevance. For instance, investigating its effects on γ-aminobutyrate (GABA) transaminases could be a promising direction, given the structural similarities among aminotransferase enzymes. nih.gov
Development of Advanced Delivery Systems for Research Applications
To facilitate the study of this compound in diverse biological systems, the development of advanced delivery systems is paramount. As a small, water-soluble molecule, its delivery can be enhanced for research purposes through various nanotechnological approaches. These systems can improve bioavailability, target specific cells or tissues, and enable controlled release, which is crucial for dissecting its precise mechanisms of action. nih.govcd-bioparticles.com
Several types of nanoparticles could be explored for the encapsulation of this compound. These include:
Liposomes: These self-assembling lipid bilayers can encapsulate hydrophilic molecules like this compound in their aqueous core. cd-bioparticles.com
Polymeric Nanoparticles: Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate the compound. mdpi.com The surface of these nanoparticles can be functionalized to target specific cell types.
Peptide-Based Nanostructures: Self-assembling peptides can form various nanostructures, such as micelles and vesicles, that can carry small molecule cargo. mdpi.com
The use of prodrug strategies, where this compound is chemically modified to enhance its transport across biological membranes, also warrants investigation. nih.gov For example, attaching a lipophilic moiety could improve its uptake, with the active compound being released by intracellular enzymes. Furthermore, techniques like PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) strands, could be employed to increase the compound's stability and circulation time in research models. wikipedia.orgbroadpharm.com
Integration with Systems Biology Approaches
The integration of this compound into systems biology research can provide a more holistic understanding of its effects on biological networks. mdpi.com As an inhibitor of auxin biosynthesis, this compound can be used as a chemical probe to perturb the complex network of auxin signaling and transport. nih.govnih.gov Systems biology approaches, combining experimental data with computational modeling, can help to elucidate the downstream consequences of this inhibition. oup.comoup.com
By treating organisms or cell cultures with this compound and performing multi-omics analyses (genomics, transcriptomics, proteomics, and metabolomics), researchers can map the global changes that occur in response to reduced auxin levels. oup.com This data can then be used to construct and refine computational models of auxin-regulated processes. nih.gov Such models can predict how the system will behave under different conditions and identify key control points within the network. For example, a systems-level analysis could reveal how the inhibition of TAA1 by this compound impacts the expression of Aux/IAA and ARF gene families, which are central to auxin signaling. nih.gov
Potential for Agricultural or Industrial Bioprocess Applications
The established role of this compound and its derivatives as inhibitors of auxin biosynthesis gives them significant potential in agriculture as plant growth regulators. nih.govoup.comnih.gov By modulating auxin levels, it may be possible to influence a variety of developmental processes, such as root formation, fruit development, and apical dominance. oup.comnih.gov Further research is needed to determine the optimal application methods and concentrations for achieving desired agronomic traits in different crop species.
In the realm of industrial bioprocesses, the use of aminooxy compounds is less explored but holds promise. Biocatalysis, the use of enzymes for chemical synthesis, is a rapidly growing field. researchgate.netnih.gov The ability of this compound to selectively inhibit certain enzymes could be harnessed in multi-step enzymatic reactions to prevent the formation of unwanted byproducts. Additionally, oxygenating biocatalysts are of great interest for their ability to perform challenging chemical transformations. nih.gov While not a direct application of this specific compound, the study of aminooxy-containing molecules could inspire the design of novel enzyme inhibitors for fine-tuning biocatalytic pathways.
Addressing Resistance Mechanisms in Biological Systems
The development of resistance is a common challenge for any bioactive compound, and understanding potential resistance mechanisms to this compound is crucial for its sustained effectiveness. In plants, resistance to auxinic herbicides can arise through several mechanisms, including altered transport, sequestration, or metabolism of the herbicide, as well as modifications in the target protein or signaling pathway. scielo.br
Given that this compound targets aminotransferases, mutations in the TAA1 gene that reduce the binding affinity of the inhibitor could confer resistance. nih.gov Another potential mechanism is the upregulation of alternative auxin biosynthesis pathways that are not dependent on TAA1. annualreviews.orgpnas.org Plants possess multiple pathways for auxin production, and the contribution of each can vary between species and developmental stages. nih.govannualreviews.org
In microbial systems, resistance to enzyme inhibitors can also involve enzymatic modification of the inhibitor, efflux pumps that actively remove the compound from the cell, or mutations in the target enzyme. nih.gov For example, some bacteria possess aminoglycoside acetyltransferases that confer resistance to aminoglycoside antibiotics. nih.gov While a different class of compound, this highlights the diversity of enzymatic resistance mechanisms that can evolve. Future research should aim to identify the genetic and biochemical basis of resistance to this compound in both plant and microbial systems. This knowledge will be essential for developing strategies to mitigate resistance and ensure the long-term utility of this and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(aminooxy)propanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves amino acid derivatives as precursors. For example, protecting the amine group (e.g., with tert-butoxycarbonyl (Boc)) is critical to prevent undesired side reactions. Coupling reactions with appropriate electrophiles, such as hydroxylamine derivatives, are then performed under basic conditions (e.g., using triethylamine). Optimization may involve adjusting solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 60°C) to enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing the enantiomeric purity and structural integrity of this compound?
- Methodology :
- Chiral HPLC : Essential for confirming enantiomeric purity, using columns like Chiralpak IA/IB with a mobile phase of hexane/isopropanol.
- NMR Spectroscopy : H and C NMR verify the absence of racemization by analyzing chemical shifts of stereogenic centers (e.g., δ 3.8–4.2 ppm for the α-carbon).
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities via exact mass matching .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodology :
- Standardize Assay Conditions : Control variables like buffer pH (e.g., phosphate buffer at pH 7.4), temperature (25°C vs. 37°C), and cell line passage numbers.
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers. For example, discrepancies in IC values for enzyme inhibition may arise from variations in substrate concentrations or assay methodologies .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities and confirm target engagement .
Q. What strategies mitigate racemization during the synthesis of this compound, particularly under acidic or basic conditions?
- Methodology :
- Protection-Deprotection : Use Boc or Fmoc groups to shield the amine during coupling steps, reducing racemization risk.
- Low-Temperature Reactions : Perform reactions at 0–4°C to minimize thermal agitation of stereogenic centers.
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to stabilize the desired configuration .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or oxidative transformations?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways. For example, the aminooxy group’s nucleophilicity is influenced by solvent polarity and pH.
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., protonation of intermediates in acidic media) .
Q. How should in vitro studies be designed to assess this compound’s enzyme inhibition while minimizing interference from assay artifacts?
- Methodology :
- Control Experiments : Include vehicle controls (e.g., DMSO) and enzyme-free samples to rule out nonspecific interactions.
- Substrate Competition : Vary substrate concentrations (e.g., 0.1–10 mM) to distinguish competitive vs. noncompetitive inhibition.
- Fluorescence Quenching Controls : Use tryptophan fluorescence quenching assays to detect false positives caused by compound aggregation .
Methodological Troubleshooting
Q. How can low yields in coupling reactions during synthesis be addressed?
- Solutions :
- Activating Agents : Replace traditional carbodiimides (e.g., DCC) with newer reagents like HATU or PyBOP to enhance coupling efficiency.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
Q. What are the best practices for stabilizing this compound in aqueous solutions during long-term storage?
- Solutions :
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.
- Buffered Solutions : Use citrate buffer (pH 4.5–5.5) to reduce deamination.
- Antioxidants : Add 0.1% (w/v) ascorbic acid to prevent oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
